molecular formula C6H15Ga B073383 Trietilgalio CAS No. 1115-99-7

Trietilgalio

Número de catálogo: B073383
Número CAS: 1115-99-7
Peso molecular: 156.91 g/mol
Clave InChI: RGGPNXQUMRMPRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Triethylgallium, or TEG, is an organometallic compound with the chemical formula C6H15Ga. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 102°C. Triethylgallium is used in the synthesis of a variety of organic compounds and as a catalyst in various industrial and laboratory processes. It is also used as a reagent for the preparation of organogallium compounds and for the preparation of polymers.

Aplicaciones Científicas De Investigación

Epitaxia de Fase de Vapor Metaloorgánica (MOVPE) de Semiconductores Compuestos

Trietilgalio (TEGa) es una fuente metaloorgánica de galio para la MOVPE de semiconductores compuestos . Es un líquido piróforo incoloro, que normalmente se maneja con técnicas libres de aire .

Concentración de Impurezas de Carbono Más Baja

TEGa puede ser una alternativa útil al trimetilgalio en la MOVPE de semiconductores compuestos porque se ha demostrado que las películas cultivadas utilizando TEGa tienen una menor concentración de impurezas de carbono .

Crecimiento de Películas Delgadas de GaN

Las películas de GaN cultivadas por deposición de capa atómica asistida por plasma de cátodo hueco utilizando TEGa como precursor de galio se han comparado con las cultivadas utilizando trimetilgalio (TMG). El estudio encontró que las capas de GaN cultivadas utilizando precursor TMG exhibían propiedades estructurales y ópticas mejoradas en comparación con las películas de GaN cultivadas con precursor TEGa .

Pirólisis en Superficies de GaAs(100)

Se ha realizado un estudio sobre la pirólisis de TEGa en superficies de GaAs(100) desde la temperatura ambiente hasta los 450 °C. La ruta de eliminación de β-hidruro, que produce etileno e hidrógeno, compite con la desorción directa de los radicales etilo .

Producción de Diferentes Calidades

TEGa se produce en varias calidades estándar, incluyendo Mil Spec (grado militar); ACS, Reactivo y Grado Técnico; Grado Alimentario, Agrícola y Farmacéutico; Grado Óptico, USP y EP/BP (Farmacopea Europea/Farmacopea Británica) y cumple con las normas de ensayo ASTM aplicables .

Preparación y Reacciones

Las principales rutas de preparación implican la alquilación del tricloruro de galio. Cuando esta alquilación se lleva a cabo con reactivo de Grignard etilo en éter, el producto es el aducto de éter dietílico de this compound . El éter no se elimina fácilmente. Por lo tanto, una ruta alternativa implica la transmetalación con trietilaluminio .

Mecanismo De Acción

Target of Action

Triethylgallium, also known as triethylgallane, is an organogallium compound with the formula Ga(C2H5)3 . Its primary target is the process of Metalorganic Vapour Phase Epitaxy (MOVPE) . MOVPE is a method of depositing thin layers of materials onto a substrate, used in the fabrication of semiconductors.

Mode of Action

Triethylgallium interacts with its target by serving as a metalorganic source of gallium . It is typically handled with air-free techniques due to its pyrophoric nature . The compound undergoes various reactions, including alkylation of gallium trichloride, transmetalation with triethylaluminium, and conversion to an air-stable, colorless alkoxide through oxidation and alcoholysis .

Biochemical Pathways

The biochemical pathways of triethylgallium involve its decomposition on substrates like GaAs(100) and Si(100) in ultrahigh vacuum . The decomposition process includes the desorption of a Ga-alkyl at low temperature, followed by the desorption of hydrocarbons at higher temperatures .

Pharmacokinetics

Triethylgallium is a colorless liquid with a boiling point of 143 °C . It reacts with water

Result of Action

The action of triethylgallium results in the growth of compound semiconductors with a lower carbon impurity concentration . This makes it a useful alternative to trimethylgallium in the MOVPE process .

Action Environment

The action of triethylgallium is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its decomposition kinetics are affected by the substrate temperature . Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air , which necessitates the use of air-free techniques for its handling .

Safety and Hazards

Triethylgallium is pyrophoric and reacts with water . It is hazardous as it can cause severe skin burns and eye damage .

Direcciones Futuras

The worldwide market for Triethylgallium is expected to grow over the next few years . It can be a useful alternative to trimethylgallium in the metalorganic vapour phase epitaxy of compound semiconductors because films grown using TEGa have been shown to have a lower carbon impurity concentration .

Propiedades

IUPAC Name

triethylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ga](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061497
Record name Gallium, triethyl-
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Molecular Weight

156.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Triethylgallium
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CAS No.

1115-99-7
Record name Triethylgallium
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Triethylgallium
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Q & A

A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].

A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.

A: Triethylgallium is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].

A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].

A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].

A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].

A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].

ANone: Triethylgallium's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.

ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.

ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.

ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:

  • Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
  • Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
  • Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].

ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.

ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:

    ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:

    • Early studies on its decomposition mechanisms and surface interactions with GaAs [, , ].
    • Development of MOCVD and MBE techniques utilizing TEGa for high-quality GaAs and related compound growth [, , ].
    • Exploration of alternative precursors and their impact on material properties [, , ].

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